Cas no 452082-73-4 (2-Bromo-4-chlorothioanisole)
2-Bromo-4-chlorothioanisole Chemical and Physical Properties
Names and Identifiers
-
- 2-bromo-4-chloro-1-methylsulfanylbenzene
- 2-bromo-4-chloro-1-methylthiobenzene
- 2-Bromo-4-chlorothioanisole
- (2-Bromo-4-chlorophenyl)(methyl)sulfane
- DITHVXVBKLNBHZ-UHFFFAOYSA-N
- AS04512
- (2-Bromo- 4-chlorophenyl)(methyl)sulfane
- Benzene, 2-bromo-4-chloro-1-(methylthio)-
- Z0606
- 2-Bromo-4-chloro-1-(methylsulfanyl)benzene
- MFCD22543692
- BS-28808
- SCHEMBL6930662
- 452082-73-4
- E92421
- AKOS024107194
- CS-0110185
- DB-087170
-
- MDL: MFCD22543692
- Inchi: 1S/C7H6BrClS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3
- InChI Key: DITHVXVBKLNBHZ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1SC)Cl
Computed Properties
- Exact Mass: 235.90600
- Monoisotopic Mass: 235.90621Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.3
- XLogP3: 3.8
Experimental Properties
- PSA: 25.30000
- LogP: 3.82440
2-Bromo-4-chlorothioanisole Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Bromo-4-chlorothioanisole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B684908-100mg |
2-Bromo-4-chlorothioanisole |
452082-73-4 | 100mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B684908-250mg |
2-Bromo-4-chlorothioanisole |
452082-73-4 | 250mg |
$ 138.00 | 2023-04-18 | ||
| TRC | B684908-500mg |
2-Bromo-4-chlorothioanisole |
452082-73-4 | 500mg |
$ 207.00 | 2023-04-18 | ||
| TRC | B684908-1g |
2-Bromo-4-chlorothioanisole |
452082-73-4 | 1g |
$ 293.00 | 2023-04-18 | ||
| abcr | AB516262-500 mg |
2-Bromo-4-chloro-1-methylthiobenzene; . |
452082-73-4 | 500mg |
€158.10 | 2023-06-14 | ||
| abcr | AB516262-1 g |
2-Bromo-4-chloro-1-methylthiobenzene; . |
452082-73-4 | 1g |
€201.10 | 2023-06-14 | ||
| abcr | AB516262-5 g |
2-Bromo-4-chloro-1-methylthiobenzene; . |
452082-73-4 | 5g |
€590.60 | 2023-06-14 | ||
| abcr | AB516262-10 g |
2-Bromo-4-chloro-1-methylthiobenzene; . |
452082-73-4 | 10g |
€969.00 | 2023-06-14 | ||
| abcr | AB516262-500mg |
2-Bromo-4-chloro-1-methylthiobenzene; . |
452082-73-4 | 500mg |
€158.10 | 2023-09-02 | ||
| abcr | AB516262-1g |
2-Bromo-4-chloro-1-methylthiobenzene; . |
452082-73-4 | 1g |
€201.70 | 2025-03-19 |
2-Bromo-4-chlorothioanisole Suppliers
2-Bromo-4-chlorothioanisole Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 2-Bromo-4-chlorothioanisole
Professional Introduction to 2-Bromo-4-chlorothioanisole (CAS No. 452082-73-4)
2-Bromo-4-chlorothioanisole, with the chemical formula C₆H₅BrClS, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic aromatic compound features both bromo and chloro substituents on a thiophene ring, making it a versatile intermediate for various chemical transformations. Its unique structural properties have garnered attention in recent years due to its potential applications in medicinal chemistry and material science.
The compound's molecular structure consists of a thiophene core substituted with a bromine atom at the 2-position and a chlorine atom at the 4-position, along with a methylthiol group. This arrangement imparts distinct reactivity patterns, allowing for diverse synthetic pathways. The presence of both halogen atoms enhances its utility as a building block in the synthesis of more complex molecules.
In recent years, 2-Bromo-4-chlorothioanisole has been explored for its role in the development of novel pharmaceuticals. Researchers have leveraged its reactivity to construct intricate scaffolds that mimic natural products and bioactive molecules. The compound's ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, has made it particularly valuable in constructing carbon-carbon and carbon-nitrogen bonds essential for drug design.
One of the most compelling aspects of 2-Bromo-4-chlorothioanisole is its application in the synthesis of thiazole derivatives, which are known for their broad spectrum of biological activities. Thiazoles and their analogs have been widely studied for their antimicrobial, anti-inflammatory, and anticancer properties. The compound's structural motifs can be incorporated into these derivatives to enhance their pharmacological efficacy and selectivity.
Recent studies have highlighted the compound's utility in the development of kinase inhibitors, which are critical in targeted cancer therapies. By serving as a precursor for more complex molecules, 2-Bromo-4-chlorothioanisole enables the construction of highly specific inhibitors that can modulate signaling pathways involved in tumor growth and progression. These findings underscore the importance of this compound in advancing next-generation therapeutics.
The synthetic versatility of 2-Bromo-4-chlorothioanisole extends beyond pharmaceutical applications. In material science, it has been utilized to develop novel organic electronic materials, including conductive polymers and light-emitting diodes (LEDs). The compound's ability to form stable radicals and participate in polymerization reactions makes it a promising candidate for creating advanced materials with tailored electronic properties.
In conclusion, 2-Bromo-4-chlorothioanisole (CAS No. 452082-73-4) represents a cornerstone in modern synthetic chemistry. Its unique structural features and reactivity patterns have positioned it as a key intermediate in pharmaceutical research, enabling the development of innovative therapeutics targeting various diseases. Additionally, its potential applications in material science highlight its broader impact on scientific innovation. As research continues to uncover new methodologies and applications, the significance of this compound is expected to grow even further.
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